5-(3-formylphenyl)pyridine-3-carboxylic acid
Description
Properties
CAS No. |
566198-34-3 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Formylphenyl Pyridine 3 Carboxylic Acid
Retrosynthetic Analysis and Strategic Precursor Selection
A logical retrosynthetic analysis of 5-(3-formylphenyl)pyridine-3-carboxylic acid involves disconnecting the bond between the pyridine (B92270) and phenyl rings. This C-C bond formation is a key step, and modern cross-coupling reactions are well-suited for this purpose. The most common disconnections are based on well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Negishi coupling.
This leads to two primary strategic precursors:
A pyridine core functionalized at the 3- and 5-positions.
A substituted phenyl ring.
Specifically, the retrosynthesis can be envisioned as follows:
Disconnection 1 (Suzuki-Miyaura approach): The target molecule is disconnected at the C5-aryl bond, leading to a 5-halopyridine-3-carboxylic acid derivative (e.g., 5-bromo- or 5-chloropyridine-3-carboxylic acid) and 3-formylphenylboronic acid.
Disconnection 2 (Negishi approach): Alternatively, the disconnection can lead to a 5-halopyridine-3-carboxylic acid derivative and a (3-formylphenyl)zinc halide.
The carboxylic acid and formyl groups can either be present in the precursors or introduced at a later stage. For instance, the carboxylic acid could be masked as a methyl, cyano, or ester group during the coupling reaction and then converted to the final product. This is often done to avoid potential side reactions or catalyst deactivation.
Strategic precursor selection is therefore critical. 5-halonicotinic acids (or their derivatives) are common starting materials for the pyridine core, while 3-formylphenylboronic acid is a readily available precursor for the phenyl moiety in the Suzuki coupling.
Classical and Modern Synthetic Routes to the Pyridine Core
The synthesis of the pyridine core itself can be achieved through various classical and modern methods, followed by the introduction of the necessary functional groups.
Several named reactions are foundational in pyridine synthesis, though they may require subsequent functionalization to yield the desired precursors for 5-(3-formylphenyl)pyridine-3-carboxylic acid.
Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. rsc.org This typically yields a dihydropyridine, which is subsequently oxidized to the pyridine ring. While versatile for producing symmetrically substituted pyridines, achieving the specific 3,5-disubstitution pattern of the target precursor can be challenging and may require a multi-step approach. rsc.org
Bohlmann-Rahtz Pyridine Synthesis: This method provides a route to substituted pyridines through the condensation of an enamine with an ethynylketone. researchgate.netacs.org The reaction proceeds via an aminodiene intermediate which then undergoes cyclodehydration. acs.orgacs.org This method can offer good control over the substitution pattern.
Modern advancements in these classical routes, such as the use of microwave irradiation and flow reactors, have significantly improved reaction times and yields. nih.gov
The key step in the synthesis of 5-(3-formylphenyl)pyridine-3-carboxylic acid is the formation of the C-C bond between the pyridine and phenyl rings. Transition metal-catalyzed cross-coupling reactions are the most efficient methods for this transformation.
Suzuki-Miyaura Coupling: This is a widely used and robust method for forming aryl-aryl bonds. The reaction typically involves the coupling of a halo-pyridine (e.g., 5-bromopyridine-3-carboxylic acid) with an arylboronic acid (3-formylphenylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. rsc.orgresearchgate.netmdpi.commdpi.com The yields of such couplings are often dependent on the electronic and steric properties of the coupling partners. researchgate.netwikipedia.org
Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For the synthesis of the target molecule, this would involve the reaction of a 5-halopyridine-3-carboxylic acid derivative with a (3-formylphenyl)zinc halide. nih.gov The Negishi coupling is known for its high functional group tolerance. wikipedia.orgvcu.edu
| Coupling Reaction | Pyridine Precursor | Phenyl Precursor | Catalyst/Reagents |
| Suzuki-Miyaura | 5-Halopyridine-3-carboxylic acid (or ester) | 3-Formylphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, Na₂CO₃) |
| Negishi | 5-Halopyridine-3-carboxylic acid (or ester) | (3-Formylphenyl)zinc halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂) |
The carboxylic acid group at the 3-position of the pyridine ring can be introduced either before or after the coupling step.
Starting with a Pre-functionalized Pyridine: The most direct approach is to use a commercially available or synthesized 5-halo-3-pyridinecarboxylic acid or its ester in the cross-coupling reaction. However, the free carboxylic acid can sometimes interfere with the catalyst, making the use of an ester derivative preferable.
Late-stage Functionalization: Alternatively, a group that can be converted into a carboxylic acid can be present at the 3-position during the coupling reaction. Common precursors include:
Methyl group: A 5-aryl-3-methylpyridine can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. sigmaaldrich.comorganic-chemistry.org
Nitrile group: A 5-aryl-3-cyanopyridine can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
| Precursor Group at C3 | Conversion Method | Reagents |
| Methyl (-CH₃) | Oxidation | KMnO₄, HNO₃ |
| Nitrile (-CN) | Hydrolysis | H⁺/H₂O or OH⁻/H₂O |
| Ester (-COOR) | Hydrolysis | H⁺/H₂O or OH⁻/H₂O |
Advanced Synthetic Techniques for Improved Yield and Selectivity
To overcome some of the challenges associated with the synthesis of polysubstituted pyridines, such as regioselectivity and harsh reaction conditions, advanced synthetic techniques are employed.
The efficiency of the key cross-coupling step can be significantly enhanced by the careful selection of the catalytic system.
Ligand Selection in Palladium Catalysis: The choice of ligand for the palladium catalyst is critical in Suzuki-Miyaura and Negishi couplings. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines (e.g., Buchwald ligands), can improve catalyst stability and reactivity, leading to higher yields and better functional group tolerance. acs.org For couplings involving heteroaryl halides, specific ligands can also influence the site-selectivity of the reaction. rsc.orgnih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for these transformations. nih.gov
Photoredox Catalysis for C-H Arylation: A more recent and advanced approach involves the direct C-H arylation of the pyridine ring, which avoids the need for pre-functionalized halo-pyridines. acs.orgresearchgate.netrsc.orgnih.govnih.gov Photoredox catalysis, often in combination with another catalytic cycle (e.g., palladium catalysis), can activate C-H bonds for arylation under mild conditions. rsc.orgnih.govnih.gov This method offers a more atom-economical route to the target molecule.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages for the synthesis of pyridines and their derivatives. acs.orgacs.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. acs.orgacs.orgresearchgate.net
Flow Chemistry and Continuous Processing Methodologies
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in batch reactors.
For the synthesis of 5-(3-formylphenyl)pyridine-3-carboxylic acid, a continuous flow process can be designed around the key Suzuki-Miyaura coupling step. A hypothetical flow setup would involve two inlet streams. One stream would contain the 5-halopyridine-3-carboxylic acid derivative (e.g., methyl 5-bromonicotinate) and a palladium catalyst with a suitable ligand. The second stream would contain (3-formylphenyl)boronic acid and a base in an appropriate solvent system.
These streams are pumped into a T-mixer for rapid and efficient mixing before entering a heated packed-bed or coil reactor. The reactor can be packed with a heterogeneous palladium catalyst, which simplifies purification and allows for catalyst recycling. The residence time in the reactor, which is the time the reactants spend in the heated zone, is a critical parameter that can be precisely controlled by adjusting the flow rate.
Table 1: Representative Parameters for Continuous Flow Suzuki-Miyaura Coupling
| Parameter | Value | Purpose |
| Reactor Type | Packed-bed with Pd catalyst | Facilitates heterogeneous catalysis and easy product separation. |
| Temperature | 80 - 150 °C | To accelerate the reaction rate. |
| Residence Time | 5 - 20 minutes | Allows for complete conversion of starting materials. |
| Solvent | Dioxane/Water or THF/Water | A biphasic system can aid in product and catalyst separation. |
| Base | K₂CO₃ or Cs₂CO₃ | To activate the boronic acid for transmetalation. |
| Catalyst Loading | 0.05 - 1.5 mol % | Low catalyst loading is desirable for cost-effectiveness. |
This continuous process allows for the rapid production of the biaryl product. Downstream processing, such as extraction, purification, and subsequent hydrolysis of the ester to the carboxylic acid, can also be integrated into the flow system, creating a fully continuous manufacturing process.
Green Chemistry Principles in Synthesis Design
The twelve principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The synthesis of 5-(3-formylphenyl)pyridine-3-carboxylic acid can be made significantly "greener" by applying these principles, particularly in the context of the Suzuki-Miyaura coupling.
Waste Prevention and Atom Economy: The Suzuki-Miyaura reaction itself has good atom economy, as most atoms from the reactants are incorporated into the final product. Continuous flow processes can further minimize waste by optimizing reaction conditions to achieve near-quantitative yields, thus reducing the formation of byproducts.
Use of Safer Solvents and Auxiliaries: A key aspect of green chemistry is the replacement of hazardous organic solvents. For the Suzuki coupling, traditional solvents like toluene (B28343) or DMF can often be replaced with more environmentally friendly alternatives such as water, ethanol, or mixtures thereof. Aqueous media are particularly attractive as they are non-toxic, non-flammable, and inexpensive.
Energy Efficiency: Microwave-assisted synthesis is a powerful tool that aligns with the principle of energy efficiency. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. The Suzuki coupling of a 5-halonicotinate with (3-formylphenyl)boronic acid can be efficiently performed under microwave conditions, often with improved yields.
Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of the Suzuki coupling for this synthesis, research has focused on developing heterogeneous palladium catalysts supported on materials like polymers, silica (B1680970), or magnetic nanoparticles. These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing the cost and environmental impact associated with the use of precious metals.
Table 2: Application of Green Chemistry Principles to the Synthesis
| Green Chemistry Principle | Application in Synthesis of 5-(3-formylphenyl)pyridine-3-carboxylic acid |
| Waste Prevention | High-yield Suzuki coupling in flow systems minimizes byproducts. |
| Safer Solvents | Use of aqueous solvent systems (e.g., water/ethanol) instead of hazardous organic solvents. |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Catalysis | Employment of recyclable, heterogeneous palladium catalysts to minimize metal waste. |
| Designing for Degradation | While not directly related to the synthesis, the design of the molecule itself can consider its environmental fate. |
By integrating flow chemistry with green chemistry principles, the synthesis of 5-(3-formylphenyl)pyridine-3-carboxylic acid can be transformed into a highly efficient, sustainable, and economically viable process. This approach not only addresses the growing demand for environmentally responsible chemical manufacturing but also opens up new possibilities for the rapid and on-demand production of valuable chemical compounds.
Exploiting the Formyl Group for Post-Synthetic Modification
The aldehyde functionality is a key site for post-synthetic modification, allowing for the introduction of new chemical entities and the tuning of the material's properties.
Condensation Reactions with Amines and Alcohols
The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a common strategy for introducing new functionalities. For instance, the reaction of an aldehyde with an amine can be a key step in the synthesis of more complex heterocyclic systems. Similarly, condensation with alcohols can lead to the formation of acetals, which can serve as protecting groups or introduce new linkage points.
Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde group can be easily oxidized to a carboxylic acid, transforming the molecule into a tricarboxylic acid derivative. This additional carboxylic acid group can then participate in coordination to metal centers or further derivatization. Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. This reduction provides another avenue for functionalization, for example, through esterification of the newly formed hydroxyl group.
Olefination and Carbon-Carbon Bond Formation Reactions
The formyl group is a suitable substrate for various olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction is a classic example, where a phosphonium (B103445) ylide reacts with the aldehyde to form an alkene. tcichemicals.com Other related methods include the Horner-Wadsworth-Emmons reaction. tcichemicals.com These reactions are powerful tools for extending the carbon framework of the molecule.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group on the pyridine ring is the primary site for forming coordination bonds with metal ions in the synthesis of MOFs. However, it can also be derivatized to introduce different functionalities or to alter the coordination behavior of the ligand.
Esterification and Amidation Reactions
The carboxylic acid can be converted to an ester through reaction with an alcohol, typically in the presence of an acid catalyst. libretexts.orggoogle.com This esterification can be used to modify the solubility of the molecule or to introduce bulky groups that can influence the resulting crystal structure of a coordination polymer. Similarly, amidation, the reaction of the carboxylic acid with an amine, forms an amide bond. libretexts.orglibretexts.org This reaction is often facilitated by coupling agents that activate the carboxylic acid. libretexts.org Amidation is a robust reaction for linking the molecule to other organic moieties, including biomolecules.
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
Anhydride and Acyl Halide Formation
The carboxylic acid can be converted into more reactive derivatives such as acid anhydrides and acyl halides. Acyl chlorides, for example, can be prepared by reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. pressbooks.pub These highly reactive intermediates can then be readily converted into esters, amides, and other carboxylic acid derivatives under milder conditions than the direct reactions with the carboxylic acid. pressbooks.pub Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules or by reacting a carboxylic acid with an acyl chloride. masterorganicchemistry.comlibretexts.org
| Derivative | Typical Reagents | Reactivity |
| Acyl Halide | Thionyl chloride, Oxalyl chloride | High |
| Acid Anhydride | Dehydration, Acyl chloride | Moderate to High |
Coordination Chemistry and Metal Organic Framework Mof Design Utilizing 5 3 Formylphenyl Pyridine 3 Carboxylic Acid
Ligand Design Principles and Coordination Modes
As a linker, 5-(3-formylphenyl)pyridine-3-carboxylic acid possesses two primary coordination sites: a carboxylate group and a pyridine (B92270) nitrogen atom. The specific geometry and electronic properties of these sites allow for the formation of robust and predictable connections with metal ions, leading to the construction of extended, multidimensional networks.
The carboxylate group (–COOH) is a cornerstone of MOF chemistry, celebrated for its remarkable versatility in coordinating with metal centers. nih.gov Following deprotonation to its anionic form (–COO⁻), this group can engage with metal ions through a variety of binding modes, which profoundly influences the final topology and dimensionality of the framework. researchgate.netwikipedia.org These coordination modes range from simple monodentate binding, where a single oxygen atom attaches to a metal ion, to more complex bidentate interactions involving both oxygen atoms. wikipedia.orgresearchgate.net
Bidentate coordination is particularly critical for building extended structures and can be classified as:
Chelating : Both oxygen atoms of the carboxylate group bind to the same metal center.
Bridging : The two oxygen atoms link two different metal centers. This mode is fundamental to the formation of high-dimensional MOFs and can occur in several configurations, including syn-syn, syn-anti, and anti-anti, which describe the relative positions of the metal ions with respect to the carboxylate plane. researchgate.net
This diversity in coordination allows the carboxylate function of 5-(3-formylphenyl)pyridine-3-carboxylic acid to link metal ions or clusters into secondary building units (SBUs), the ordered repeating components that define the structure of the MOF. wikipedia.org
| Coordination Mode | Description |
|---|---|
| Monodentate | One oxygen atom coordinates to a single metal ion. |
| Bidentate Chelating | Both oxygen atoms coordinate to the same metal ion. |
| Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two metal ions on the same side of the carboxylate plane. |
| Bidentate Bridging (syn-anti) | The two oxygen atoms bridge two metal ions on opposite sides of the carboxylate plane. |
| Bidentate Bridging (anti-anti) | Both oxygen atoms bridge two metal ions on opposite sides with an anti-conformation. |
Self-Assembly Processes in MOF Construction
The formation of a MOF from its constituent parts—metal ions and organic linkers like 5-(3-formylphenyl)pyridine-3-carboxylic acid—is a self-assembly process. The geometric and chemical information contained within these molecular building blocks directs their spontaneous organization into a well-defined, crystalline superstructure. Various synthetic methods have been developed to facilitate and control this crystallization process.
Among the most prevalent and effective techniques for synthesizing highly crystalline MOFs are solvothermal and hydrothermal methods. ossila.comworldscientific.com These approaches involve heating a mixture of the metal salt and the organic linker in a solvent-filled, sealed vessel to temperatures exceeding the solvent's boiling point. acs.orgzylabsolution.com
Hydrothermal Synthesis : This method utilizes water as the solvent, aligning with the principles of green chemistry. acs.org
Solvothermal Synthesis : This technique employs organic solvents, such as N,N-dimethylformamide (DMF), or mixtures of solvents, which can often better dissolve the organic linkers. acs.org The choice of solvent is a critical parameter, as solvent molecules can act as templates and influence the final structure of the MOF. acs.org
These reactions are typically conducted in Teflon-lined stainless-steel autoclaves, where the elevated temperature and resulting pressure enhance the solubility of the reactants and promote the formation of the most thermodynamically stable crystalline product. ossila.comworldscientific.comzylabsolution.com The properties of the final MOF can be tuned by carefully controlling reaction parameters such as temperature, time, solvent composition, and the molar ratio of the reactants. worldscientific.comzylabsolution.com Faster synthesis times can sometimes be achieved using microwave-assisted solvothermal techniques, which can reduce reaction durations from several days to mere minutes. acs.org
| Parameter | Typical Range/Value | Influence on MOF Synthesis |
|---|---|---|
| Temperature | 100°C – 250°C | Affects reaction kinetics, crystal growth, and phase purity. zylabsolution.com |
| Time | 12 – 72 hours | Allows for the slow growth of high-quality crystals and for the reaction to reach thermodynamic equilibrium. zylabsolution.com |
| Solvent | Water, DMF, DEF, Ethanol | Impacts reactant solubility and can act as a template, influencing the final crystal structure. acs.org |
| Pressure | Autogenous | Increases solvent boiling point and improves the solubility of reactants. ossila.com |
| Reactant Ratio | Varied | Can determine the stoichiometry of the final product and its structural phase. worldscientific.com |
To overcome the high energy consumption of solvothermal methods, more sustainable synthesis routes have been explored. Room-temperature synthesis is an increasingly popular alternative that involves combining solutions of the metal salt and linker at ambient temperatures. rsc.org This method is not only more energy-efficient but can also be very rapid, often leading to the immediate precipitation of the MOF product. scispace.com The success of room-temperature synthesis can be facilitated by using highly soluble metal sources or by adding a base to aid the deprotonation of the carboxylic acid linker. rsc.orgnih.gov This approach may also result in the formation of nano-sized MOF crystals. nih.gov
For the purpose of obtaining large, high-quality single crystals suitable for structural determination by X-ray diffraction, diffusion-based synthesis methods are often employed. These gentle techniques rely on the slow mixing of reactant solutions. In a typical setup, a solution of the linker is carefully layered on top of a solution of the metal salt. Over time, the reactants diffuse into one another, creating a narrow zone where the concentration is optimal for slow crystal growth. This controlled mixing prevents rapid precipitation and promotes the formation of well-ordered, defect-free crystals.
Structural Elucidation Methodologies for MOFs
The precise determination of the atomic arrangement within a MOF is critical for understanding its properties and potential applications. For MOFs synthesized using 5-(3-formylphenyl)pyridine-3-carboxylic acid, crystallographic techniques are indispensable for confirming the network topology, characterizing the pore structure, and verifying the successful incorporation of the ligand.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the structural determination of crystalline materials, including MOFs. nih.govrsc.org It provides an unambiguous, three-dimensional map of the atomic positions within the crystal lattice. rsc.org The availability of suitable single crystals is a prerequisite for this technique. rsc.orgsemanticscholar.org
The methodological workflow for SC-XRD analysis of a MOF based on 5-(3-formylphenyl)pyridine-3-carboxylic acid involves several key stages:
Crystal Selection and Mounting: A high-quality single crystal of the MOF, free from significant defects or twinning, is carefully selected under a microscope and mounted on a goniometer head. The quality of the crystal is paramount for obtaining high-resolution diffraction data. rsc.org
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. nih.gov The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a pattern of diffraction spots of varying intensities. These intensities are recorded by a sensitive detector. For highly porous MOFs, data collection is often performed at cryogenic temperatures to minimize thermal motion and potential structural changes due to solvent loss.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial structural model is then refined using a least-squares process, where the calculated diffraction pattern from the model is fitted to the experimental data. rsc.org A significant challenge in MOF crystallography is modeling the disordered solvent or guest molecules within the pores. rsc.org
Table 1: Hypothetical Crystallographic Data from SC-XRD Analysis
| Parameter | Value |
|---|---|
| Empirical Formula | C28H18N2O9Zn4 |
| Formula Weight | 852.08 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Cubic |
| Space Group | Pn-3n |
| Unit Cell Dimensions | a = 18.234(5) Å, b = 18.234(5) Å, c = 18.234(5) Å |
| Volume | 6060.1(3) ų |
| Z | 6 |
| Calculated Density | 1.400 g/cm³ |
| Goodness-of-fit on F² | 1.054 |
This interactive table presents hypothetical data typical for a MOF structure determination.
Often, MOF syntheses yield microcrystalline powders rather than single crystals suitable for SC-XRD. rsc.orgsemanticscholar.org In such cases, powder X-ray diffraction (PXRD) is the primary technique for structural characterization. rsc.org While PXRD data is one-dimensional and suffers from peak overlap, it can still be used for ab initio structure determination or, more commonly, to confirm the phase purity of a bulk sample and refine a known or proposed structural model. nih.govacs.org
The Rietveld refinement method is a powerful analytical technique used to refine a crystal structure model against PXRD data. wikipedia.org It is a least-squares method that fits a calculated diffraction profile to the entire measured powder pattern. wikipedia.org
The process for a MOF synthesized with 5-(3-formylphenyl)pyridine-3-carboxylic acid is as follows:
Data Collection: A finely ground powder sample of the MOF is prepared and analyzed using a powder diffractometer. The instrument scans a range of diffraction angles (2θ), recording the intensity of the diffracted X-rays at each step.
Initial Model: A starting structural model is required. This can be obtained from a previously determined single-crystal structure of the same or an analogous material, or from computational modeling.
Rietveld Refinement: The refinement proceeds by minimizing the difference between the observed powder pattern and the calculated one. wikipedia.org During this iterative process, various parameters are adjusted, including:
Instrumental Parameters: Such as zero-point error and peak shape functions (e.g., Gaussian, Lorentzian).
Structural Parameters: Unit cell dimensions, atomic coordinates, and site occupancy factors. researchgate.net
Analysis of Fit: The quality of the refinement is assessed using numerical indicators such as the weighted-profile R-factor (Rwp) and the goodness-of-fit (χ²). A good fit indicates that the structural model accurately represents the bulk crystalline material. researchgate.net
Rietveld refinement is crucial for confirming that the bulk synthesized material corresponds to the structure determined from a single crystal and for studying structural transformations in the MOF upon guest removal or exchange. acs.org
Table 2: Key Parameters in a Typical Rietveld Refinement
| Parameter Type | Specific Parameters | Purpose |
|---|---|---|
| Profile | Background coefficients, Peak shape (U, V, W), Asymmetry | Models the experimental pattern's shape and background |
| Structural | Lattice parameters (a, b, c, α, β, γ), Atomic coordinates (x, y, z) | Defines the geometry and atomic arrangement of the unit cell |
This interactive table outlines the essential parameters adjusted during the Rietveld refinement process.
Post-Synthetic Modification of MOFs Incorporating 5-(3-formylphenyl)pyridine-3-carboxylic acid
Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis. nih.gov This approach allows for the incorporation of chemical functionalities that might not be stable under the conditions of MOF synthesis. rsc.org The aldehyde group on the 5-(3-formylphenyl)pyridine-3-carboxylic acid ligand is an ideal handle for a wide range of covalent modifications. nih.govacs.org
The aldehyde functionality integrated into the MOF structure via the 5-(3-formylphenyl)pyridine-3-carboxylic acid linker is readily accessible within the pores for chemical transformation. The reactivity of this group allows for the formation of new C-N and C-C bonds, enabling the tailoring of the pore environment. acs.org
Common reactions involving the aldehyde group include:
Imine Condensation: Aldehydes react with primary amines to form imines (Schiff bases). This is one of the most widely used PSM reactions in MOFs. By introducing different amines, a variety of functional groups can be appended to the framework, such as catalysts, fluorescent tags, or chiral selectors.
Wittig Reaction: The reaction of the aldehyde with a phosphorus ylide can be used to form alkenes, introducing new unsaturated functionalities into the MOF.
Reduction to Alcohol: The aldehyde group can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165). This converts the functionality from an electrophilic carbonyl to a nucleophilic hydroxyl group, which can then be used for further reactions like esterification.
Knoevenagel Condensation: This reaction involves the aldehyde reacting with a compound containing an active methylene group, catalyzed by a base, to form a new C=C bond. acs.org
For these reactions to be successful, the MOF must maintain its structural integrity, crystallinity, and porosity throughout the modification process. nih.gov The success of the modification is typically confirmed by techniques such as NMR spectroscopy of the digested framework, infrared spectroscopy, and PXRD to verify that the underlying structure is preserved.
Solvent-Assisted Linker Exchange (SALE): In this process, the parent MOF is soaked in a solution containing a different, but structurally similar, organic linker. Over time, the new linker can replace the original 5-(3-formylphenyl)pyridine-3-carboxylic acid linkers in the framework. rsc.org This method can be used to create mixed-linker MOFs or to fully exchange the original linker for one with a different functional group that may not have been suitable for direct synthesis. The extent of exchange can be controlled by factors such as time, temperature, and the concentration of the incoming linker solution. rsc.org
Transmetalation or Post-Synthetic Metal Exchange (PSME): This technique involves the exchange of the metal ions at the nodes of the MOF. researchgate.net For a MOF constructed with a metal like Zn²⁺, soaking the crystals in a solution of a different metal salt (e.g., Co²⁺ or Mn²⁺) can lead to the partial or complete replacement of the original metal ions. researchgate.netresearchgate.net This can significantly alter the MOF's properties, such as its catalytic activity, magnetic behavior, or gas adsorption characteristics, without changing the framework's structure. researchgate.net The feasibility and extent of metal exchange depend on factors like the coordination preferences of the metals and the lability of the metal-ligand bonds. researchgate.net
Both SALE and PSME are powerful tools for creating libraries of isostructural MOFs with diverse chemical compositions and functionalities, starting from a single parent framework built from ligands like 5-(3-formylphenyl)pyridine-3-carboxylic acid. rsc.orgresearchgate.net
Covalent Organic Framework Cof and Reticular Chemistry Applications of 5 3 Formylphenyl Pyridine 3 Carboxylic Acid
Design Principles for COF Construction
The rational design of COFs is rooted in the principles of reticular chemistry, which involves the assembly of geometrically defined secondary building units (SBUs) into extended, periodic networks. wikipedia.orgrsc.org The final topology and properties of the COF are dictated by the symmetry, connectivity, and rigidity of these SBUs. acs.org
The molecule 5-(3-formylphenyl)pyridine-3-carboxylic acid can be considered an asymmetric, tritopic building block. Its key structural features relevant to COF design include:
Defined Geometry: The molecule possesses a rigid, bent structure. This specific geometry, when combined with other linkers of defined shapes (e.g., linear or trigonal), allows for the predictable formation of specific polygonal pores and network topologies. acs.org
Directional Bonding: The three functional groups are positioned at distinct points on the molecular scaffold, providing directional vectors for covalent bond formation. This control over the linking orientation is fundamental to achieving a crystalline, ordered framework rather than an amorphous polymer. acs.org
Functional Diversity: The presence of aldehyde, carboxylic acid, and pyridine (B92270) moieties in a single linker allows for the direct incorporation of multiple functionalities into the COF backbone. This "bottom-up" approach is a key strategy for creating functional materials. nih.govresearchgate.net
The successful construction of a crystalline COF relies on the use of reversible reactions, which allow for "error-checking" and self-correction during the polymerization process, leading to a thermodynamically stable, ordered framework. nih.gov
Condensation Polymerization Reactions for COF Synthesis
The synthesis of COFs is typically achieved through condensation polymerization reactions that form strong, yet reversible, covalent bonds. labinsights.nl The functional groups on 5-(3-formylphenyl)pyridine-3-carboxylic acid make it amenable to several classic COF linkage chemistries.
The most common and robust method for COF synthesis involves the formation of imine linkages through Schiff base condensation. acs.org This reaction occurs between an aldehyde (like the formyl group on the target molecule) and a primary amine. youtube.com
The mechanism proceeds via a nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. acs.orgyoutube.com The reaction is typically catalyzed by an acid, such as acetic acid. nih.gov The reversibility of imine bond formation is crucial, as it allows for the dissolution and reformation of incorrect linkages, facilitating the gradual growth of a highly crystalline structure from an initially amorphous polymer network. researchgate.net By reacting 5-(3-formylphenyl)pyridine-3-carboxylic acid with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene), it is possible to construct stable, porous 2D or 3D COFs. rsc.org
While the formyl group is the primary site for forming the COF's structural linkages, the carboxylic acid and pyridine groups offer pathways for other covalent modifications or can participate in forming alternative linkages.
Carboxylic Acid Group: Carboxylic acids are prevalent linkers in the related field of metal-organic frameworks (MOFs). alfa-chemistry.comresearchgate.net In COFs, they can react with amines to form amide bonds or with alcohols to form ester bonds. However, these reactions are generally less reversible than imine formation, which can impede the crystallization process. ntu.edu.sg More commonly, the carboxylic acid group is incorporated into the COF structure as a pendant functional group, where it can be used for post-synthetic modification or to impart properties like proton conductivity or catalytic activity. nih.govmdpi.com In some cases, specialized multicomponent reactions, such as the Doebner reaction, can be used to form quinoline-carboxylic acid linkages in a one-pot synthesis. researchgate.net
Pyridine Site: The nitrogen atom in the pyridine ring is a weak base and a good coordination site. While it does not typically participate in the primary condensation polymerization to form the COF backbone, it is an invaluable functional site. Pyridine-containing COFs have been synthesized and utilized for applications in catalysis and energy storage. nih.govbohrium.comresearchgate.net The pyridine nitrogen can be used to chelate metal ions (post-synthetic metalation) or can be quaternized to create a positively charged framework, significantly altering the material's properties. bohrium.comrsc.org
Topologies and Structural Characterization Methodologies in COFs
The topology of a COF describes the connectivity of its building blocks, forming a specific network. researchgate.net The geometry of the linkers directly determines the resulting topology. For instance, the reaction of a C3-symmetric triamine with a C2-symmetric dialdehyde (B1249045) typically yields a 2D framework with a honeycomb (hcb) topology. nih.gov The use of an asymmetric, bent linker like 5-(3-formylphenyl)pyridine-3-carboxylic acid in combination with other symmetric nodes could lead to more complex or lower-symmetry topologies. Common 2D topologies include honeycomb (hcb), square (sql), and kagome (kgm), while 3D COFs can adopt topologies like diamondoid (dia) or platinum sulfide (B99878) (pts). nih.govacs.org
The confirmation of a COF's structure and properties requires a suite of characterization techniques. rsc.org
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and long-range order of the material. The peak positions are used to determine the unit cell parameters and stacking structure. nih.gov |
| Gas Adsorption Analysis (N₂ or Ar) | Measures the porosity. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area, while pore size distribution and pore volume are determined from the isotherm shape. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the formation of covalent linkages. For imine COFs, this involves observing the disappearance of the C=O (aldehyde) and N-H (amine) stretching bands and the appearance of a C=N (imine) stretching band. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides detailed information about the local chemical environment of atoms (e.g., ¹³C, ¹⁵N), confirming the formation of the covalent framework. |
| Electron Microscopy (SEM/TEM) | Visualizes the morphology (e.g., particle shape and size) of the COF crystals. Transmission Electron Microscopy (TEM) can also be used to observe the porous channels directly. acs.org |
These methods, used in combination, provide a comprehensive understanding of the synthesized COF's structural integrity, porosity, and chemical composition. researchgate.net
Functional Integration and Hierarchical Structures in COFs
A major advantage of COFs is the ability to precisely control their chemical functionality. acs.org Using a building block like 5-(3-formylphenyl)pyridine-3-carboxylic acid is an example of a "bottom-up" synthesis, where functional groups are integrated into the framework from the outset. nih.govresearchgate.net These intrinsic functionalities can then be used for further "post-synthetic modification" (PSM), where the COF is chemically altered after its initial synthesis. rsc.orgrsc.org
Functional Integration: The carboxylic acid and pyridine groups of the linker can serve as active sites for various applications. The acidic protons of the carboxyl groups can facilitate proton conduction or act as Brønsted acid catalysts. The pyridine nitrogen can act as a Lewis base catalyst or a binding site for metal nanoparticles. nih.gov This pre-functionalization is a powerful tool for designing materials with tailored properties for catalysis, sensing, or separations. researchgate.net
Hierarchical Structures: Hierarchical COFs possess ordered structures on multiple length scales, such as micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). acs.orgnih.gov Such architectures are highly desirable as they can improve mass transport and accessibility to active sites within the framework. consensus.app Hierarchical structures can be fabricated using templating methods or through controlled postsynthetic linker exchange, which can create well-defined domains, such as core-shell or hollow structures. acs.orgnih.gov The complex and functional nature of the 5-(3-formylphenyl)pyridine-3-carboxylic acid linker could influence crystal growth and aggregation, providing a potential route to forming such advanced, multi-scale architectures.
Supramolecular Chemistry and Crystal Engineering with 5 3 Formylphenyl Pyridine 3 Carboxylic Acid
Hydrogen Bonding Interactions Involving Carboxylic Acid and Pyridine (B92270) Groups
The combination of a carboxylic acid and a pyridine group within the same molecule is a classic motif in crystal engineering. The acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring are excellent candidates for forming strong and directional O-H···N hydrogen bonds. This interaction is a highly reliable supramolecular synthon, often leading to the formation of predictable assemblies such as dimers, chains, or more complex networks.
In the case of 5-(3-formylphenyl)pyridine-3-carboxylic acid, one would anticipate the formation of either a neutral co-crystal-like structure, where the proton remains on the carboxylic acid, or a zwitterionic salt, where the proton is transferred to the pyridine nitrogen. The outcome is largely dependent on the pKa difference between the carboxylic acid and the pyridinium (B92312) ion.
Furthermore, the carboxylic acid group itself is capable of forming strong O-H···O hydrogen bonds, leading to the well-known carboxylic acid dimer synthon. The competition between the O-H···N and O-H···O hydrogen bonds would be a key factor in determining the final supramolecular architecture.
Hypothetical Hydrogen Bonding Parameters for 5-(3-formylphenyl)pyridine-3-carboxylic acid Based on Analogous Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|---|
| Carboxylic Acid - Pyridine | O-H | N | 2.6 - 2.8 | 160 - 180 |
Note: This table is illustrative and based on general observations for similar functional groups, not on experimental data for the specific compound.
C-H…O and Aromatic Stacking Interactions in Solid-State Assemblies
Beyond the dominant hydrogen bonds, weaker interactions involving the formyl group and the aromatic rings would be critical in dictating the three-dimensional packing of 5-(3-formylphenyl)pyridine-3-carboxylic acid. The oxygen atom of the formyl group can act as a hydrogen bond acceptor for weak C-H···O interactions, involving hydrogen atoms from the phenyl or pyridine rings of neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stabilization of the crystal lattice.
Co-crystallization and Polymorphism Studies (Methodological Focus)
To experimentally investigate the supramolecular behavior of 5-(3-formylphenyl)pyridine-3-carboxylic acid, co-crystallization would be a primary methodological approach. This technique involves crystallizing the target compound with a second "co-former" molecule to create a new crystalline phase with modified properties. The choice of co-former would be guided by its ability to form complementary hydrogen bonds or other non-covalent interactions.
A systematic screening for polymorphs would also be essential. Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a profound impact on its physical and chemical properties. Methodologies for polymorph screening include crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) and solid-state techniques such as grinding and slurry experiments.
Template-Directed Assembly and Directed Crystal Growth
The principles of template-directed assembly could be employed to control the crystallization of 5-(3-formylphenyl)pyridine-3-carboxylic acid. By introducing a template molecule or a functionalized surface, it is possible to influence the nucleation and growth of a specific polymorph or to direct the formation of a desired supramolecular architecture. This approach offers a higher degree of control over the solid-state structure and, consequently, the material's properties.
Catalytic Applications and Ligand Mediated Reactions
Heterogeneous Catalysis Incorporating 5-(3-formylphenyl)pyridine-3-carboxylic acid Derivatives
In heterogeneous catalysis, the primary advantage of using derivatives of 5-(3-formylphenyl)pyridine-3-carboxylic acid lies in its ability to be anchored to solid supports or integrated into porous crystalline frameworks, leading to stable, recoverable, and reusable catalysts.
The immobilization of molecular catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the practical advantages of the latter. rsc.org Derivatives of 5-(3-formylphenyl)pyridine-3-carboxylic acid are well-suited for such immobilization due to the presence of multiple reactive handles.
Several strategies can be envisioned for its covalent attachment:
Amide or Ester Linkages: The carboxylic acid group is a conventional and reliable anchor. It can be readily converted into an amide or ester by reacting with amine- or alcohol-functionalized supports, such as silica (B1680970) (SiO₂) or polymer resins that have been pre-treated with aminosilanes.
Reductive Amination: The formyl group offers an alternative immobilization pathway. It can react with amine-functionalized supports to form a Schiff base, which is then reduced to a stable secondary amine linkage. This method provides robust anchoring under a variety of reaction conditions.
Grafting via Spacers: To mitigate potential steric hindrance from the support surface, the ligand can be attached via spacer molecules. For instance, chiral pyridinebis(oxazoline) (pybox) ligands have been successfully immobilized onto silica through the 4-position of the pyridine (B92270) ring using intermediates that introduce formyl or amino groups for linking to spacers. nih.gov
Once immobilized, the pyridine-carboxylate moiety can serve as a chelating site for catalytically active metal ions (e.g., Pd, Ru, Ni, Cu), creating a single-site heterogeneous catalyst. This approach prevents the dimerization and deactivation of metal complexes, which can be a significant issue in homogeneous systems. rsc.org
Table 1: Potential Immobilization Strategies and Their Characteristics
| Functional Group | Support Functionalization | Linkage Type | Key Advantages |
|---|---|---|---|
| Carboxylic Acid | Amine-functionalized silica/polymer | Amide | High stability, well-established chemistry |
| Carboxylic Acid | Hydroxyl-functionalized support | Ester | Reversible under certain conditions |
| Formyl Group | Amine-functionalized silica/polymer | Secondary Amine (via reductive amination) | Very stable linkage, orthogonal to carboxyl chemistry |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. The use of functionalized organic linkers is a powerful method for engineering the chemical environment within their pores and creating highly specific active sites. alfa-chemistry.com
5-(3-formylphenyl)pyridine-3-carboxylic acid is an ideal candidate for a multifunctional linker in MOF synthesis. The pyridine and carboxylate groups can coordinate with metal clusters to form the framework's structure, while the formylphenyl group extends into the pores. nih.gov This "tethered" functional group can act in several ways:
Post-Synthetic Modification (PSM): The accessible aldehyde group is a versatile handle for PSM. It can be converted into a wide range of other functional groups (e.g., alcohols, imines, amines, carboxylic acids) to fine-tune the catalytic properties of the MOF.
Direct Catalytic Site: The aldehyde can function as an organocatalytic site for reactions such as Knoevenagel condensations or as a hydrogen-bond donor to stabilize transition states.
Anchoring Site for Metal Nanoparticles: The functional group can serve as a nucleation and anchoring point for metal nanoparticles, preventing their aggregation and leaching while maintaining high catalytic activity.
Linker engineering, including the introduction of functional groups, has been shown to dramatically impact the catalytic activity of MOFs. Studies on mixed-linker bipyridyl MOFs demonstrated that modifying the stereoelectronic properties of the metal-binding linker can enhance catalytic activity by over 100-fold in Suzuki-Miyaura cross-coupling reactions. iastate.eduresearchgate.net The electron-withdrawing nature of the formylphenyl group in 5-(3-formylphenyl)pyridine-3-carboxylic acid could similarly modulate the electronic properties of a metal center coordinated to the pyridine-carboxylate core.
Homogeneous Catalysis with Metal Complexes of 5-(3-formylphenyl)pyridine-3-carboxylic acid
In homogeneous catalysis, ligands play a crucial role in stabilizing the metal center and tuning its reactivity, selectivity, and stability. researchgate.net The bifunctional N,O-chelate provided by the pyridine-carboxylate core of 5-(3-formylphenyl)pyridine-3-carboxylic acid, combined with the electronic influence of the distal formylphenyl group, allows for the design of sophisticated metal complexes.
Ligand Field Theory (LFT) describes the interaction between metal d-orbitals and ligand orbitals, which determines the electronic structure and properties of a coordination complex. wikipedia.org 5-(3-formylphenyl)pyridine-3-carboxylic acid presents a hybrid donor set:
Pyridine Nitrogen: A moderately soft, σ-donating, and weak π-accepting ligand.
Carboxylate Oxygen: A hard, anionic, σ- and π-donating ligand.
This N,O-chelation creates a stable five- or six-membered ring with a metal ion, enforcing a specific coordination geometry. The combination of a soft (N) and hard (O) donor influences the electronic environment of the metal, making it suitable for a range of catalytic transformations. The coordination modes of pyridine-carboxylic acid derivatives are diverse, ranging from simple chelation to bridging multiple metal centers, which can lead to the formation of polynuclear complexes or coordination polymers. researchgate.net
The formylphenyl substituent acts as an electronic modifier. The aldehyde group is electron-withdrawing, which reduces the electron density on the pyridine ring. This, in turn, weakens the σ-donating ability of the pyridine nitrogen and can enhance its π-accepting character. Such electronic tuning can significantly impact the catalytic activity of the metal center. For example, in pyclen-based iron(III) complexes, functionalizing the pyridine ring with electron-withdrawing groups provides a handle to tune the electrochemical properties and thermodynamic stability of the resulting complexes. nih.gov Studies on Pd(II) complexes with substituted pyridine ligands have also shown that functional groups with either electron-donating or -withdrawing properties cause significant changes in the physicochemical and catalytic properties of the coordination compounds. acs.org
Table 2: Predicted Influence of Ligand Components on a Coordinated Metal Center
| Ligand Component | Donor Type | Ligand Field Effect | Influence on Metal Center |
|---|---|---|---|
| Pyridine Nitrogen | σ-donor, π-acceptor | Moderate field strength | Stabilizes various oxidation states |
| Carboxylate Oxygen | σ-donor, π-donor | Strong field strength (hard donor) | Increases electron density, favors higher oxidation states |
Understanding the reaction mechanism is fundamental to catalyst optimization. For homogeneous catalysts based on metal complexes of 5-(3-formylphenyl)pyridine-3-carboxylic acid, a combination of experimental and computational techniques would be employed.
Kinetic Studies: Monitoring reaction rates as a function of catalyst, substrate, and reagent concentrations can help establish the rate law and identify the rate-determining step.
Spectroscopic Analysis: In situ techniques such as NMR, IR, and UV-Vis spectroscopy can be used to observe catalyst resting states and detect key intermediates during the reaction.
Isolation and Characterization of Intermediates: In some cases, catalytically relevant intermediates, such as oxidative addition products or metal-hydride species, can be isolated or generated independently and their reactivity studied. Mechanistic studies on Rh(III)-catalyzed pyridine synthesis have successfully identified key rhodacyclic intermediates. nih.gov
Deuterium Labeling Studies: Isotope labeling experiments can provide insight into bond-breaking and bond-forming steps, such as C-H activation.
Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for mapping the entire catalytic cycle, calculating the energies of intermediates and transition states, and corroborating experimental observations.
For instance, in a hypothetical cross-coupling reaction, these methods could be used to probe steps like oxidative addition, transmetalation, and reductive elimination, and to understand how the electronic properties imparted by the 5-(3-formylphenyl)pyridine-3-carboxylic acid ligand affect the energetics of each step. beilstein-journals.org
Organocatalysis Utilizing the Pyridine Nitrogen or Carboxylic Acid Functionality
Organocatalysis, the use of small organic molecules as catalysts, is a major pillar of modern synthesis. Bifunctional catalysts, which possess both acidic and basic sites, can achieve unique reactivity through cooperative activation of substrates. 5-(3-formylphenyl)pyridine-3-carboxylic acid is a prototypical bifunctional scaffold.
The pyridine nitrogen acts as a Lewis base or a Brønsted base (upon protonation), while the carboxylic acid is a Brønsted acid and a hydrogen-bond donor. This combination allows for synergistic activation. For example, the carboxylic acid could protonate and activate an electrophile (like a carbonyl group), while the pyridine nitrogen deprotonates and activates a nucleophile.
Research on other pyridine carboxylic acids has demonstrated this potential. Pyridine-2,6-dicarboxylic acid is an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org Similarly, pyridine-2-carboxylic acid has been used to catalyze the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org
A plausible mechanism for a reaction catalyzed by 5-(3-formylphenyl)pyridine-3-carboxylic acid could involve the following:
The carboxylic acid group activates an aldehyde or imine substrate via hydrogen bonding, increasing its electrophilicity.
The pyridine nitrogen atom activates a nucleophile (e.g., a malonate ester or nitroalkane) by deprotonation, increasing its nucleophilicity.
The two activated species react, with the catalyst facilitating proton transfer in the transition state.
Furthermore, the formyl group could participate directly in the catalytic cycle, particularly in reactions involving amine substrates, through the formation of a reactive iminium ion intermediate, a common strategy in organocatalysis. researchgate.netnih.gov
Computational and Theoretical Investigations of 5 3 Formylphenyl Pyridine 3 Carboxylic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For 5-(3-formylphenyl)pyridine-3-carboxylic acid, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can elucidate its fundamental characteristics. researchgate.net The first step in such a study is geometry optimization, where the calculation finds the most stable three-dimensional arrangement of atoms, corresponding to the molecule's minimum energy state.
Once the geometry is optimized, a wealth of information about the molecule's electronic structure and reactivity can be obtained. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net For 5-(3-formylphenyl)pyridine-3-carboxylic acid, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across the electron-deficient pyridine (B92270) ring and the formyl group.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps highlight regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this molecule, the oxygen atoms of the carbonyl and carboxyl groups would be regions of high negative potential, while the hydrogen of the carboxylic acid and the area around the pyridine nitrogen would show positive potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for comparing the reactivity of 5-(3-formylphenyl)pyridine-3-carboxylic acid with other related compounds. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties for 5-(3-formylphenyl)pyridine-3-carboxylic acid This table is illustrative and shows representative data that would be generated from a DFT analysis.
| Parameter | Description | Representative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | 4.4 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | 3.2 Debye |
| Electronegativity (χ) | Tendency to attract electrons | 4.3 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 4.2 eV |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing deep insights into conformational flexibility and non-covalent interactions in different environments (e.g., in a crystal or in solution).
MD is also exceptionally useful for studying intermolecular interactions. In the solid state, molecules of 5-(3-formylphenyl)pyridine-3-carboxylic acid are expected to form strong hydrogen bonds. The carboxylic acid group is a classic hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen atoms are effective acceptors. DFT calculations have shown that the carboxylic acid-pyridine hydrogen bond is one of the strongest and most useful interactions in cocrystal formation. researchgate.net MD simulations can model how these molecules pack in a crystal lattice, predicting the formation of common supramolecular synthons, such as the carboxylic acid dimer or a chain formed by acid-pyridine interactions. researchgate.net These simulations can also quantify the strength and lifetime of these hydrogen bonds, which are critical for determining the material's physical properties, such as melting point and solubility.
Table 2: Potential Intermolecular Interactions for 5-(3-formylphenyl)pyridine-3-carboxylic acid Explored by MD This table is illustrative, outlining the types of non-covalent bonds that MD simulations would investigate.
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine (N) | 20 - 40 | Strong interaction, key for crystal packing and cocrystal design. researchgate.net |
| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | 20 - 35 | Formation of classic centrosymmetric dimers. |
| Hydrogen Bond | Carboxylic Acid (-OH) | Formyl (C=O) | 15 - 30 | Contributes to stabilizing the crystal lattice. |
| π-π Stacking | Phenyl Ring | Pyridine Ring | 5 - 15 | Weak interaction influencing molecular packing. |
| C-H···O Interaction | Phenyl/Pyridine C-H | Carbonyl/Carboxyl O | 2 - 10 | Weak interactions that provide additional lattice stabilization. |
Reaction Mechanism Predictions and Transition State Analysis
Computational methods, particularly DFT, are invaluable for predicting the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction pathway, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate.
For 5-(3-formylphenyl)pyridine-3-carboxylic acid, several reactions could be investigated. For example, the formyl group (-CHO) could undergo oxidation to a carboxylic acid or reduction to an alcohol. The carboxylic acid group could undergo esterification. A computational study of such a reaction would involve:
Reactant and Product Optimization: The geometries of the starting material and the final product are optimized to find their minimum energies.
Transition State Search: A search algorithm is used to locate the transition state structure on the reaction coordinate. This is a first-order saddle point on the potential energy surface.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants.
These calculations can help predict whether a proposed reaction is feasible under certain conditions and can explain observed product selectivity. For instance, in a molecule with multiple reactive sites, comparing the activation energies for reactions at each site can predict which reaction is kinetically favored. nih.gov
In Silico Design and Prediction of Novel Derivatives and Materials
The scaffold of 5-(3-formylphenyl)pyridine-3-carboxylic acid serves as an excellent starting point for the in silico design of new molecules with tailored properties. This is particularly relevant in medicinal chemistry and materials science. nih.gov Computational techniques allow for the rapid screening of virtual libraries of derivatives, saving significant time and resources compared to experimental synthesis.
In drug discovery, this molecule could be a fragment or lead compound. nih.gov Using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, new derivatives can be designed and evaluated computationally. researchgate.net For example, a virtual library could be created by making systematic modifications at various positions, such as substituting the phenyl ring or converting the formyl and carboxylic acid groups into other functional groups (amides, esters, etc.).
Molecular docking simulations could then be used to predict how well these new derivatives bind to the active site of a target protein (e.g., an enzyme or receptor). The docking software calculates a binding score, which estimates the binding affinity. This process can identify which modifications are likely to improve biological activity. researchgate.net
In materials science, this molecule could be a building block (a "linker" or "ligand") for creating larger structures like metal-organic frameworks (MOFs) or supramolecular co-crystals. researchgate.net Computational predictions can help design linkers that will self-assemble into materials with desired properties, such as specific pore sizes for gas storage or unique photophysical characteristics.
Table 3: Example of an In Silico Design Strategy for Novel Derivatives This table is illustrative, showing how computational predictions can guide the design of new molecules based on the parent scaffold.
| Parent Scaffold | Modification Site | Proposed Modification | Predicted Outcome (Example) | Computational Method |
|---|---|---|---|---|
| 5-(3-formylphenyl)pyridine-3-carboxylic acid | Formyl Group | Convert to Oxime (=N-OH) | Increased H-bonding capability; potential for metal coordination. | DFT, Molecular Docking |
| 5-(3-formylphenyl)pyridine-3-carboxylic acid | Carboxylic Acid | Convert to Methyl Ester | Increased lipophilicity; altered solubility. | QSPR Models |
| 5-(3-formylphenyl)pyridine-3-carboxylic acid | Phenyl Ring (para-position) | Add -OH or -NH2 group | Enhanced binding to a target protein via new H-bonds. | Molecular Docking |
| 5-(3-formylphenyl)pyridine-3-carboxylic acid | Pyridine Ring (position 2 or 6) | Add bulky alkyl group | Introduce steric hindrance to control molecular conformation. | Conformational Analysis |
Advanced Analytical and Spectroscopic Methodologies for Research on 5 3 Formylphenyl Pyridine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (Methodological Principles)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity verification of 5-(3-formylphenyl)pyridine-3-carboxylic acid. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's atomic connectivity.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 5-(3-formylphenyl)pyridine-3-carboxylic acid, distinct signals corresponding to the different protons in the molecule would be observed. The aromatic protons on the pyridine (B92270) and phenyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The formyl proton (-CHO) would exhibit a characteristic singlet peak even further downfield, usually above 9.5 ppm. The carboxylic acid proton (-COOH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbons of the formyl and carboxylic acid groups would resonate at the lowest field, typically in the range of 160-200 ppm. The aromatic carbons would appear between 120 and 150 ppm. The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of each atom's position within the molecular structure. Furthermore, the integration of the proton signals in ¹H NMR can be used to assess the purity of the compound by comparing the relative ratios of the protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(3-formylphenyl)pyridine-3-carboxylic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H2 | 8.8 - 9.2 | 150 - 155 |
| Pyridine-H4 | 8.5 - 8.9 | 135 - 140 |
| Pyridine-H6 | 9.0 - 9.4 | 152 - 157 |
| Phenyl-H2' | 8.0 - 8.4 | 130 - 135 |
| Phenyl-H4' | 7.6 - 8.0 | 128 - 133 |
| Phenyl-H5' | 7.8 - 8.2 | 132 - 137 |
| Phenyl-H6' | 8.1 - 8.5 | 129 - 134 |
| Formyl-H | 9.8 - 10.2 | 190 - 195 |
| Carboxyl-H | 12.0 - 13.0 (broad) | 165 - 170 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 5-(3-formylphenyl)pyridine-3-carboxylic acid. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the molecular formula.
Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of compound, as it minimizes fragmentation and primarily produces the molecular ion or a protonated/deprotonated version of it. The resulting mass-to-charge ratio (m/z) can be used to confirm the molecular weight.
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained, further confirming the identity of the compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interaction Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is crucial for identifying the functional groups present in 5-(3-formylphenyl)pyridine-3-carboxylic acid and for studying its interactions in derived materials like MOFs.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad O-H stretching band from the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the formyl group would appear in the range of 1680-1760 cm⁻¹. Specifically, the carboxylic acid C=O stretch is typically found around 1710 cm⁻¹ for a hydrogen-bonded dimer, while the formyl C=O stretch appears at a slightly higher wavenumber. The C-O stretching of the carboxylic acid would be visible between 1210-1320 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in the spectrum. In the context of MOFs, IR spectroscopy is invaluable for monitoring the coordination of the carboxylate group to the metal center and for studying the interactions with guest molecules within the pores.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching vibrations are also Raman active. In studies of MOFs, Raman spectroscopy can be used to probe the framework vibrations and to investigate host-guest interactions.
Table 2: Characteristic Vibrational Frequencies for 5-(3-formylphenyl)pyridine-3-carboxylic acid
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 | Weak or not observed |
| Carboxylic Acid | C=O stretch | 1680 - 1740 | 1680 - 1740 |
| Formyl Group | C=O stretch | 1690 - 1715 | 1690 - 1715 |
| Aromatic Rings | C=C stretch | 1450 - 1600 | 1450 - 1600 (often strong) |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Weak |
Advanced Diffraction Techniques (Neutron Diffraction, Synchrotron X-ray Diffraction) for Detailed Structural Insights
For materials derived from 5-(3-formylphenyl)pyridine-3-carboxylic acid, particularly crystalline MOFs, advanced diffraction techniques are essential for obtaining detailed structural information at the atomic level.
Synchrotron X-ray Diffraction: Due to the often small crystal size of MOFs, high-intensity synchrotron X-ray sources are frequently necessary to obtain high-resolution diffraction data. Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the connectivity of the metal clusters and organic linkers. For microcrystalline powders, synchrotron powder X-ray diffraction (PXRD) can be used for phase identification, purity assessment, and, in some cases, structure solution and refinement.
Neutron Diffraction: Neutron diffraction is a powerful complementary technique to X-ray diffraction. Because neutrons scatter off atomic nuclei rather than electrons, they are particularly sensitive to light elements like hydrogen. This makes neutron diffraction invaluable for accurately locating hydrogen atoms, such as in water molecules or hydroxyl groups within the pores of a MOF, and for studying the binding of small gas molecules like H₂.
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Derived Materials
Electron microscopy techniques are vital for visualizing the morphology and nanostructure of materials synthesized from 5-(3-formylphenyl)pyridine-3-carboxylic acid.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material, revealing information about the crystal shape, size distribution, and surface topography. This is crucial for understanding the macroscopic properties of a synthesized MOF powder.
Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure of materials. For crystalline materials like MOFs, high-resolution TEM (HRTEM) can reveal the crystal lattice and defects. Three-dimensional electron diffraction (3D ED), a technique performed in a TEM, has emerged as a powerful method for determining the crystal structures of nanosized MOF crystals that are too small for conventional X-ray diffraction. However, a significant challenge in using TEM for MOFs is their sensitivity to the electron beam, which can damage the crystalline structure.
Porosimetry and Adsorption Isotherms for Porous Materials Characterization (Methodological Focus)
For porous materials like MOFs derived from 5-(3-formylphenyl)pyridine-3-carboxylic acid, porosimetry and gas adsorption isotherms are fundamental for characterizing their porous nature.
Gas Adsorption Isotherms: This technique involves measuring the amount of a gas (typically nitrogen at 77 K, but also argon, carbon dioxide, etc.) adsorbed onto the
Emerging Research Directions and Future Perspectives
Integration in Hybrid Functional Materials for Advanced Sensing or Separation Methodologies
The bifunctional nature of 5-(3-formylphenyl)pyridine-3-carboxylic acid, possessing both a carboxylic acid and a formyl group, makes it an exceptional building block for the construction of hybrid functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. These materials are at the forefront of research for applications in selective sensing and separation technologies.
The pyridine (B92270) nitrogen and the carboxylate group can coordinate with metal ions to form robust, porous frameworks. The uncoordinated formyl group within the pores of these materials can then serve as a reactive site for post-synthetic modification or as a recognition site for specific analytes. For instance, coordination polymers constructed from ligands with phenyl-pyridine cores have demonstrated potential in the selective sensing of various molecules.
Table 1: Potential Applications of 5-(3-formylphenyl)pyridine-3-carboxylic acid-based MOFs in Sensing
| Analyte | Sensing Mechanism | Potential Application |
| Volatile Organic Compounds (VOCs) | Host-guest interactions with the formyl group | Environmental monitoring |
| Metal Ions | Coordination with the formyl group or modified functionalities | Water quality analysis |
| Biomolecules | Covalent bonding with the formyl group | Medical diagnostics |
The design of these hybrid materials allows for the fine-tuning of pore size, shape, and chemical environment, which is crucial for achieving high selectivity in separation processes. The incorporation of 5-(3-formylphenyl)pyridine-3-carboxylic acid can impart specific functionalities to the separation medium, enabling the selective capture of target molecules from complex mixtures.
Exploration of Novel Reaction Pathways and Synthetic Transformations
The presence of three distinct reactive sites—the carboxylic acid, the formyl group, and the pyridine ring—in 5-(3-formylphenyl)pyridine-3-carboxylic acid opens up a vast landscape for exploring novel reaction pathways and synthetic transformations. The aldehyde functionality is a particularly versatile handle for a wide array of chemical reactions.
Recent research into related structures, such as 2-Fluoro-3-(6-(3-formylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-phosphonopropanoic acid, highlights the utility of the 3-formylphenyl moiety in the synthesis of complex heterocyclic systems. google.comnih.gov This suggests that 5-(3-formylphenyl)pyridine-3-carboxylic acid can serve as a key intermediate in the synthesis of novel pharmaceutical and materials science targets.
Table 2: Potential Synthetic Transformations of 5-(3-formylphenyl)pyridine-3-carboxylic acid
| Reactive Site | Reaction Type | Potential Products |
| Formyl Group | Wittig reaction, Knoevenagel condensation, reductive amination | Alkenes, functionalized acrylonitriles, secondary and tertiary amines |
| Carboxylic Acid | Esterification, amidation | Esters, amides with diverse functionalities |
| Pyridine Ring | N-alkylation, C-H activation | Pyridinium (B92312) salts, functionalized pyridine derivatives |
The exploration of these transformations could lead to the discovery of new synthetic methodologies and the creation of libraries of novel compounds with unique properties. The strategic manipulation of these reactive sites allows for the construction of complex molecular architectures from a single, versatile starting material.
Multi-Stimuli Responsive Materials Derived from 5-(3-formylphenyl)pyridine-3-carboxylic acid
Multi-stimuli responsive or "smart" materials, which can change their properties in response to external triggers, are a major focus of current materials research. yu.edu.jo The unique chemical functionalities of 5-(3-formylphenyl)pyridine-3-carboxylic acid provide a foundation for the development of such materials.
The pyridine and carboxylic acid moieties can impart pH-responsiveness to polymers and hydrogels. nih.gov At different pH values, the protonation state of these groups changes, leading to alterations in solubility, swelling behavior, or conformation. Furthermore, the formyl group can be used to introduce other responsive functionalities. For example, it can be converted into an azobenzene group, which is known to be light-responsive. researchgate.net
Table 3: Potential Stimuli-Responsive Behaviors of Materials Derived from 5-(3-formylphenyl)pyridine-3-carboxylic acid
| Stimulus | Responsive Moiety | Potential Application |
| pH | Pyridine, Carboxylic Acid | Drug delivery, sensors |
| Light | Azobenzene (derived from formyl group) | Optical switches, controlled release systems |
| Redox | Ferrocene (introduced via formyl group) | Redox-switchable materials, electrochemical sensors |
The integration of multiple responsive units into a single material derived from this compound could lead to sophisticated systems with tunable and synergistic responses to various environmental cues.
Challenges and Opportunities in Scalable Synthesis and Application
While the potential applications of 5-(3-formylphenyl)pyridine-3-carboxylic acid are vast, its widespread use will depend on the development of efficient and scalable synthetic routes. The synthesis of substituted pyridine carboxylic acids can be challenging, often requiring multi-step procedures and expensive catalysts.
Drawing parallels from the industrial production of nicotinic acid (pyridine-3-carboxylic acid), which often involves the oxidation of alkylpyridines, similar strategies could be adapted. mdpi.com However, the introduction of the 3-formylphenyl substituent adds complexity to the synthesis. Key challenges include achieving high regioselectivity and developing cost-effective starting materials and reagents.
Opportunities lie in the exploration of modern synthetic methods, such as cross-coupling reactions, to construct the phenyl-pyridine bond and in the development of efficient methods for the introduction of the formyl and carboxylic acid groups. The successful development of a scalable synthesis would unlock the potential for this compound to be used in a wide range of industrial applications, from pharmaceuticals to advanced materials.
Interdisciplinary Research Avenues
The versatile nature of 5-(3-formylphenyl)pyridine-3-carboxylic acid makes it a fertile ground for interdisciplinary research, bridging the fields of chemistry, materials science, and biology.
In medicinal chemistry, pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities. nih.govresearchgate.net The unique substitution pattern of 5-(3-formylphenyl)pyridine-3-carboxylic acid could be exploited to design novel therapeutic agents. The formyl group provides a convenient point for the attachment of various pharmacophores or for the synthesis of complex heterocyclic scaffolds with potential biological activity.
In the field of catalysis, metal complexes incorporating pyridine-carboxylic acid ligands have shown promise as catalysts for various organic transformations. researchgate.net The integration of 5-(3-formylphenyl)pyridine-3-carboxylic acid into metal-organic frameworks or as a ligand for homogeneous catalysts could lead to the development of highly efficient and selective catalytic systems. The formyl group could also play a role in modulating the catalytic activity or in anchoring the catalyst to a solid support.
The exploration of these interdisciplinary avenues will undoubtedly lead to new discoveries and applications for this versatile and promising chemical compound.
Q & A
Q. What are the standard synthesis routes for 5-(3-formylphenyl)pyridine-3-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyridine derivatives and functionalized benzaldehyde precursors. A common approach includes:
- Condensation : Reacting 3-formylphenylboronic acid with halogenated pyridine-3-carboxylic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF) .
- Hydrolysis : Treating intermediates with concentrated HCl at 100°C to remove protecting groups and isolate the carboxylic acid .
- Optimization : Key parameters include temperature control (80–100°C), solvent polarity (DMF or toluene), and catalyst loading (Pd(PPh₃)₄ at 5–10 mol%). Adjusting pH during hydrolysis (to 4–5 using NaOH) improves yield .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm), formyl (δ ~10 ppm), and carboxylic acid (δ ~12 ppm) groups. DMSO-d₆ is preferred due to compound solubility .
- IR : Confirms carboxylic acid (O-H stretch: 2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹) and formyl (C=O: ~1680 cm⁻¹) functionalities .
- X-ray Crystallography : Resolves π-stacking interactions between pyridine and phenyl rings. SHELXL (via SHELX suite) refines structures using high-resolution data .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Respiratory Protection : Use NIOSH-certified masks for aerosolized particles (e.g., N95) due to potential irritancy .
- Storage : Stable at 2–8°C in amber glass vials; avoid exposure to moisture to prevent hydrolysis of the formyl group .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in halogenated solvent containers .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. SHELXD (SHELX suite) solves phase problems via dual-space methods .
- Refinement : SHELXL refines hydrogen bonding (e.g., O-H···N between carboxylic acid and pyridine) and torsional angles. Discrepancies in R-factor (>5%) suggest tautomerism; DFT calculations (B3LYP/6-311+G*) validate energetically favorable forms .
Q. How can computational methods predict pharmacological targets for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like PDHK or prolyl 4-hydroxylase. The formyl and carboxylic acid groups show high affinity for metal ion-binding sites (e.g., Zn²⁺ in hydrolases) .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP ~2.1) and CYP450 inhibition risk (due to pyridine’s π-electrons) .
Q. How do stability studies inform formulation strategies for in vivo applications?
Methodological Answer:
- Degradation Pathways : Accelerated stability testing (40°C/75% RH for 6 months) reveals formyl group hydrolysis to carboxylic acid. LC-MS (ESI+) monitors degradation products (m/z +18 for water adducts) .
- Formulation : Lyophilization with trehalose (1:1 w/w) enhances shelf life. PEGylation of the carboxylic acid group reduces renal clearance .
Q. What strategies optimize regioselectivity in trifluoromethylation reactions for analogs?
Methodological Answer:
- Electrophilic CF₃ Sources : Use Umemoto’s reagent (trifluoromethyl sulfonium salts) with Cu(I) catalysts in DMF. Pyridine’s N-atom directs CF₃ to the para position (yield >75%) .
- Microwave Assistance : 150°C/10 min reactions reduce byproducts (e.g., di-CF₃ adducts) by 40% compared to conventional heating .
Q. How do DFT studies explain the compound’s electronic properties?
Methodological Answer:
- Charge Distribution : B3LYP/6-31G* calculations show high electron density at the formyl oxygen (Mulliken charge: -0.45) and pyridine N-atom (-0.32), explaining nucleophilic attack susceptibility .
- Frontier Orbitals : HOMO (-6.2 eV) localizes on the phenyl ring; LUMO (-1.8 eV) on pyridine, indicating charge-transfer interactions in protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
